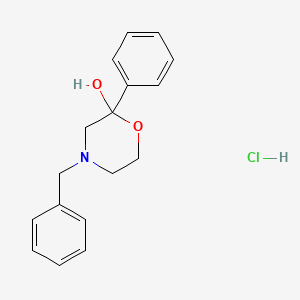![molecular formula C12H15NO3 B14204303 methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate CAS No. 865086-29-9](/img/structure/B14204303.png)
methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate is a chemical compound with the molecular formula C12H15NO3 It is a methyl carbamate derivative, which means it is an ester of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate can be synthesized through a reaction between methyl chloroformate and a chiral amino alcohol, such as ®-2-phenylglycinol, under basic conditions. Calcium hydroxide is often used as a heterogeneous catalyst in this reaction . The reaction typically involves the formation of a carbamate via an N-methyloxycarbonylation reaction, which is a useful method for protecting primary amines .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential antifungal activities.
Medicine: Investigated for its potential use in drug design and medicinal chemistry.
Industry: Used in the manufacture of carbamate-based resins for the textile and polymer industries.
Wirkmechanismus
The mechanism of action of methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate involves its interaction with specific molecular targets and pathways. For example, carbamate pesticides exert their effects by inhibiting acetylcholinesterase activity, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors . This mechanism is similar to that of organophosphorus pesticides.
Vergleich Mit ähnlichen Verbindungen
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate can be compared with other similar compounds, such as:
Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate: This compound is also a methyl carbamate derivative and shares similar structural features.
N-aryl carbamates: These compounds have been studied for their antifungal activities and have shown promising results.
Eigenschaften
CAS-Nummer |
865086-29-9 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)8-11(13-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChI-Schlüssel |
QRKCOWNGICFRML-LLVKDONJSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)NC(=O)OC |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
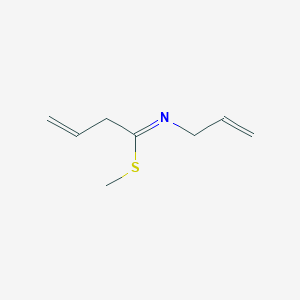

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
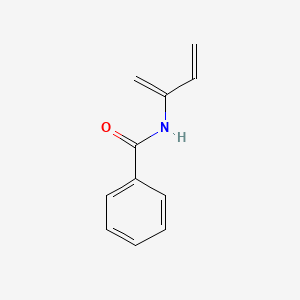
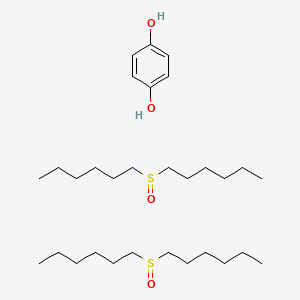
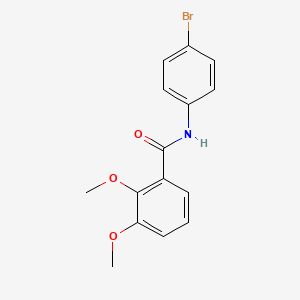
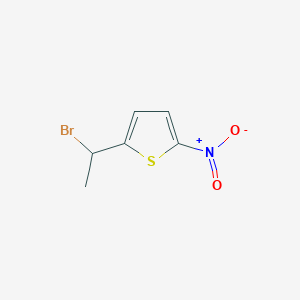
![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)

